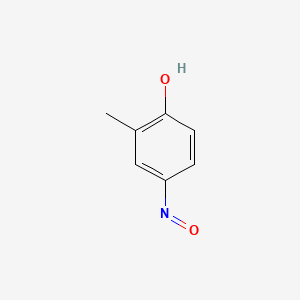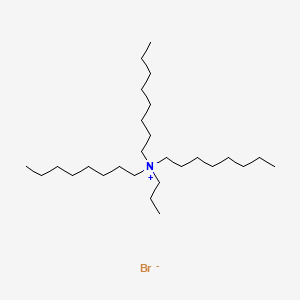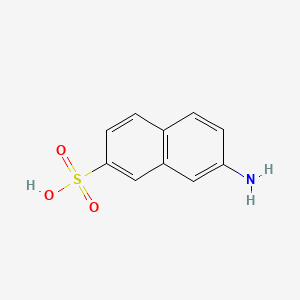
Amino-F 酸
描述
Amino-F acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .
科学研究应用
Amino-F acid has a wide range of applications in scientific research:
作用机制
Target of Action
Amino-F acid, also known as 2-naphthylamine-7-sulfonic acid, interacts with various targets within the cell. It has been found to bind reversibly to the kringle domain of plasminogen . This interaction blocks the binding of plasminogen to fibrin and its activation to plasmin .
Mode of Action
The mode of action of Amino-F acid involves its interaction with its targets, leading to significant changes in cellular processes. By binding to the kringle domain of plasminogen, it prevents the activation of plasmin, thereby reducing fibrinolysis . This action can reduce the amount of bleeding post-surgery .
Biochemical Pathways
Amino-F acid affects several biochemical pathways. It plays a crucial role in the regulation of protein synthesis at the translation level . The regulation occurs specifically on the initiation and the signaling pathways for translation . Amino acids act as important feed-forward activators involved in many pathways, such as the sensing and transportation of amino acids by cells .
Pharmacokinetics
The pharmacokinetics of Amino-F acid involves its absorption, distribution, metabolism, and excretion (ADME) properties. Unmodified peptides like Amino-F acid usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are administered either by the intravenous, subcutaneous, or intramuscular route .
Result of Action
The result of Amino-F acid’s action is multifaceted. It also supports the metabolic reprogramming critical for immune cell activation .
Action Environment
The action, efficacy, and stability of Amino-F acid are influenced by various environmental factors. For instance, in plants, amino acids have been found to have active roles in development and participate in the plant’s response to environmental stresses . In the context of immunity, different immune cells selectively acquire amino acids, downstream of antigen and cytokine signaling .
生化分析
Biochemical Properties
The biochemical properties of 7-Aminonaphthalene-2-sulphonic acid are largely determined by its structure, which includes an amino group and a sulfonic acid group . These functional groups allow it to participate in a variety of biochemical reactions. For instance, the amino group can engage in reactions with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific biomolecules involved.
Cellular Effects
7-Aminonaphthalene-2-sulphonic acid can have profound effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may interact with specific receptors or enzymes, triggering changes in the signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 7-Aminonaphthalene-2-sulphonic acid involves its interactions with various biomolecules at the molecular level . It can bind to specific enzymes or proteins, leading to their activation or inhibition. This can result in changes in gene expression, influencing the synthesis of various proteins and other biomolecules . Furthermore, it may interact with DNA or RNA molecules, influencing the process of transcription or translation, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Aminonaphthalene-2-sulphonic acid can change over time. Studies have shown that it has a certain degree of stability, but it can undergo degradation under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that it can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of 7-Aminonaphthalene-2-sulphonic acid can vary with different dosages . Some studies have observed threshold effects, where certain effects only become apparent once a specific dosage is reached . Additionally, high doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
7-Aminonaphthalene-2-sulphonic acid is involved in various metabolic pathways . It can interact with specific enzymes or cofactors, influencing the rate of various metabolic reactions . Additionally, it can affect metabolic flux or metabolite levels, influencing the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 7-Aminonaphthalene-2-sulphonic acid within cells and tissues involve specific transporters or binding proteins . These proteins facilitate the movement of this compound across cell membranes, allowing it to reach its site of action . Furthermore, it can influence its own localization or accumulation within cells, potentially impacting its effectiveness .
Subcellular Localization
The subcellular localization of 7-Aminonaphthalene-2-sulphonic acid can influence its activity or function . It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The specific location of this compound within the cell can have a significant impact on its ability to interact with other biomolecules and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Amino-F acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-7-sulfonic acid with ammonium salts . Another method involves the reduction of 1-nitronaphthalene-8-sulfonic acid .
Industrial Production Methods
Industrial production of Amino-F acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process may also include the use of bisulphites in the Piria method, followed by sulphonation with sulphur trioxide in sulphuric acid .
化学反应分析
Types of Reactions
Amino-F acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction can convert the compound into 7-amino-2-naphthol.
Substitution: Bromination can yield the 1-bromo derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Bromine in the presence of a catalyst is used for bromination reactions.
Major Products
Oxidation: Naphthoquinones.
Reduction: 7-amino-2-naphthol.
Substitution: 1-bromo derivative.
相似化合物的比较
Amino-F acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to acid red dyes.
2-Aminonaphthalene-1-sulfonic acid:
2-Aminonaphthalene-8-sulfonic acid:
The uniqueness of Amino-F acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .
属性
IUPAC Name |
7-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUOXITMZTUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964227 | |
| Record name | 7-Aminonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-44-0, 5412-82-8 | |
| Record name | 2-Aminonaphthalene-7-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassella's acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-naphthylamine-7-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-aminonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 7-aminonaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYLAMINE-7-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96SWF64YC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


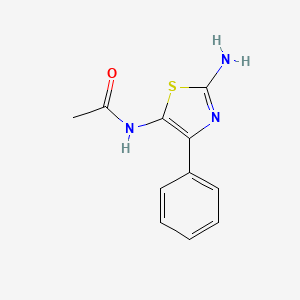

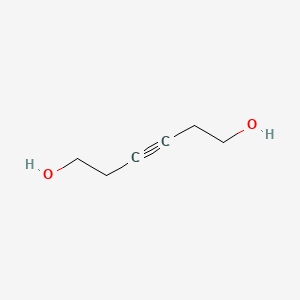
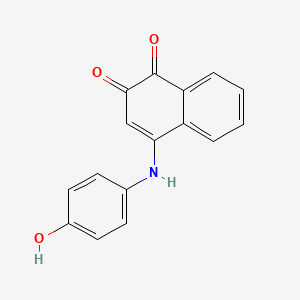
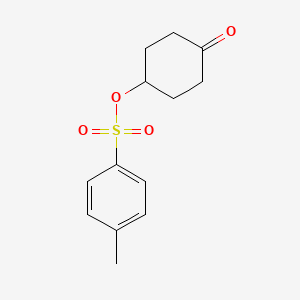
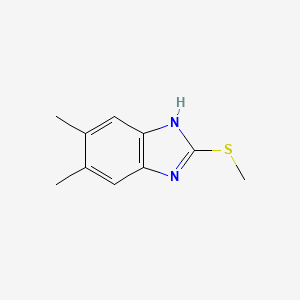
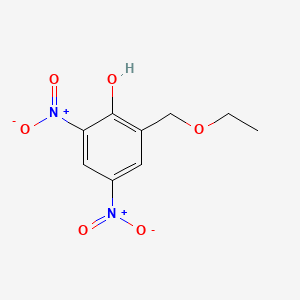
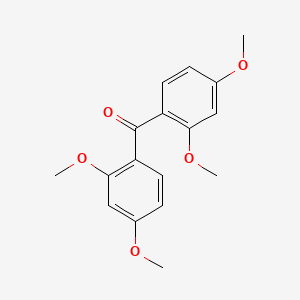
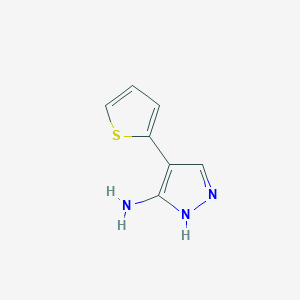
![Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-](/img/structure/B1605664.png)

![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)
